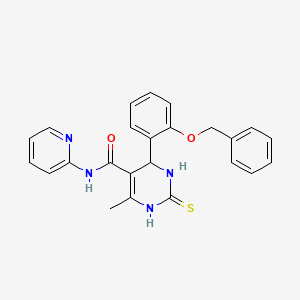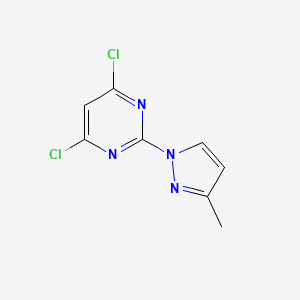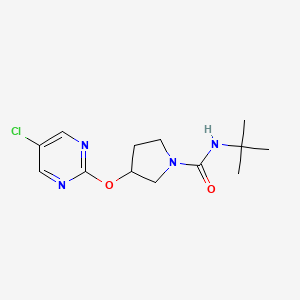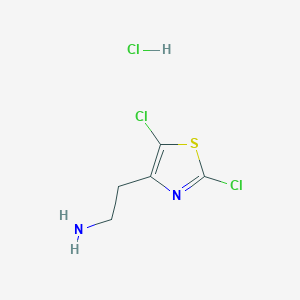
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group, the pyridine ring, and the thioxo-tetrahydropyrimidine ring would give this compound a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The benzyl group, the pyridine ring, and the thioxo-tetrahydropyrimidine ring are all reactive groups that can participate in a variety of chemical reactions .Applications De Recherche Scientifique
Antioxidant and Anti-Inflammatory Properties
Chalcones, such as the compound , are known for their diverse biological activities. In this case, the synthesized compound (1) exhibits potent anti-inflammatory activities both in vitro and in vivo. Additionally, it demonstrates promising antioxidant properties, including α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation inhibition . These properties make it a potential candidate for further investigation in the context of oxidative stress-related diseases.
Heterocyclization and Novel Derivatives
The synthesis of this compound involves heterocyclization of a polarized system. Starting with (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (compound 3), researchers obtained the novel pyrimidine-2-thiol derivative (compound 4). Further reactions led to the formation of 2-hydrazinylpyrimidine (compound 5), which served as an intermediate for the synthesis of targets 6 and 7. Additionally, pyranone 8 was obtained from compound 5, serving as a precursor for new pyrazolo pyrimidine derivatives 9–10 . These derivatives may have applications in drug discovery and medicinal chemistry.
Potential Cytotoxic Activity
Pyridine derivatives with different heterocyclic nuclei have demonstrated potent pharmacological properties, including cytotoxic activity . Further exploration of this compound’s cytotoxic effects could be valuable for cancer research.
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
The compound’s pyridine moiety can be utilized for the synthesis of N-(pyridin-2-yl)amides. Under mild and metal-free conditions, C–C bond cleavage promoted by iodine and TBHP leads to the formation of these amides . Such amides find applications in organic synthesis and pharmaceuticals.
Antitumor and Antiproliferative Potential
Thiophene moieties, like the one present in this compound, are associated with diverse biological activities, including antitumor effects . Investigating its antiproliferative activity could provide insights into its potential as an anticancer agent.
Conclusion
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
6-methyl-4-(2-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-13-7-8-14-25-20)22(28-24(31)26-16)18-11-5-6-12-19(18)30-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLSBSAPWHQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)
![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)
![N''-(4-acetamidophenyl)-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]oxamide](/img/structure/B2648778.png)

![N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2648783.png)
![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)

![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2648787.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)
